molecular formula C37H27N3O2 B15137191 2-phenyl-3-[4-[2-[(E)-2-phenylethenyl]-2,3-dihydro-1,5-benzoxazepin-4-yl]phenyl]quinazolin-4-one

2-phenyl-3-[4-[2-[(E)-2-phenylethenyl]-2,3-dihydro-1,5-benzoxazepin-4-yl]phenyl]quinazolin-4-one

Cat. No.: B15137191
M. Wt: 545.6 g/mol
InChI Key: NLKOZAREVBXYBL-LYBHJNIJSA-N
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Description

2-phenyl-3-[4-[2-[(E)-2-phenylethenyl]-2,3-dihydro-1,5-benzoxazepin-4-yl]phenyl]quinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core, a benzoxazepine ring, and phenylethenyl groups, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-3-[4-[2-[(E)-2-phenylethenyl]-2,3-dihydro-1,5-benzoxazepin-4-yl]phenyl]quinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone in the presence of a catalyst such as acetic acid.

    Formation of the Benzoxazepine Ring: The benzoxazepine ring can be synthesized by the cyclization of an appropriate o-aminobenzamide with a suitable dihydroxy compound under acidic conditions.

    Coupling of the Phenylethenyl Groups: The phenylethenyl groups can be introduced by the reaction of the benzoxazepine intermediate with a suitable phenylethenyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-3-[4-[2-[(E)-2-phenylethenyl]-2,3-dihydro-1,5-benzoxazepin-4-yl]phenyl]quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can undergo substitution reactions at various positions on the quinazolinone and benzoxazepine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides, acids, and bases.

Major Products

The major products formed from these reactions include various substituted quinazolinone and benzoxazepine derivatives, which can have different biological activities and properties.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of other complex organic molecules.

    Biology: It has been studied for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: The compound has shown promise as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-phenyl-3-[4-[2-[(E)-2-phenylethenyl]-2,3-dihydro-1,5-benzoxazepin-4-yl]phenyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain kinases, leading to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

2-phenyl-3-[4-[2-[(E)-2-phenylethenyl]-2,3-dihydro-1,5-benzoxazepin-4-yl]phenyl]quinazolin-4-one can be compared with other quinazolinone derivatives, such as:

    2-phenylquinazolin-4-one: Lacks the benzoxazepine ring and phenylethenyl groups, resulting in different biological activities.

    3-[4-(2-phenylethenyl)phenyl]quinazolin-4-one: Lacks the benzoxazepine ring, leading to different chemical properties and activities.

    2-phenyl-3-[4-(2,3-dihydro-1,5-benzoxazepin-4-yl)phenyl]quinazolin-4-one: Lacks the phenylethenyl groups, resulting in different biological effects.

The unique combination of the quinazolinone core, benzoxazepine ring, and phenylethenyl groups in this compound contributes to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C37H27N3O2

Molecular Weight

545.6 g/mol

IUPAC Name

2-phenyl-3-[4-[2-[(E)-2-phenylethenyl]-2,3-dihydro-1,5-benzoxazepin-4-yl]phenyl]quinazolin-4-one

InChI

InChI=1S/C37H27N3O2/c41-37-31-15-7-8-16-32(31)39-36(28-13-5-2-6-14-28)40(37)29-22-20-27(21-23-29)34-25-30(24-19-26-11-3-1-4-12-26)42-35-18-10-9-17-33(35)38-34/h1-24,30H,25H2/b24-19+

InChI Key

NLKOZAREVBXYBL-LYBHJNIJSA-N

Isomeric SMILES

C1C(OC2=CC=CC=C2N=C1C3=CC=C(C=C3)N4C(=NC5=CC=CC=C5C4=O)C6=CC=CC=C6)/C=C/C7=CC=CC=C7

Canonical SMILES

C1C(OC2=CC=CC=C2N=C1C3=CC=C(C=C3)N4C(=NC5=CC=CC=C5C4=O)C6=CC=CC=C6)C=CC7=CC=CC=C7

Origin of Product

United States

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